Tantalum(1+) methanide
CAS No.:
Cat. No.: VC16706441
Molecular Formula: CH3Ta-
Molecular Weight: 195.982 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CH3Ta- |
|---|---|
| Molecular Weight | 195.982 g/mol |
| IUPAC Name | carbanide;tantalum |
| Standard InChI | InChI=1S/CH3.Ta/h1H3;/q-1; |
| Standard InChI Key | SUALLTDPILIPNG-UHFFFAOYSA-N |
| Canonical SMILES | [CH3-].[Ta] |
Introduction
Synthesis and Formation Mechanisms
Gas-Phase Reactions
The most common synthesis route for TaCH₂ involves gas-phase reactions between tantalum cations and methane. In cryogenic ion-trap experiments, Ta⁺ clusters react with CH₄ under multicollision conditions, leading to sequential dehydrogenation and the formation of TaCH₂ . The reaction proceeds as follows:
Small tantalum clusters (n = 1–4) demonstrate higher reactivity, with Ta⁺ uniquely capable of dehydrogenating up to four methane molecules to form coupled hydrocarbon products like [Ta(CH₂-CH₂-CH₂)(CH₂)]⁺ . This efficiency is attributed to spin-density-functional coupling, which lowers activation barriers by enabling intersystem crossing between quintet and triplet states .
Condensed-Phase Synthesis
In condensed-phase systems, TaCH₂ is synthesized via photolysis of organotantalum precursors. For example, UV irradiation of the trimethyl complex [P₂N₂]TaMe₃ ([P₂N₂] = bis(phosphino)amide ligand) eliminates methane, yielding the methylidene derivative [P₂N₂]TaCH₂(Me) :
This method avoids the need for strong reducing agents and provides a controlled route to isolate TaCH₂ derivatives. The reaction’s quantum yield (Φ = 0.45) indicates moderate efficiency, limited by competing side reactions .
Table 1: Synthesis Methods for Tantalum(1+) Methanide
Structural and Electronic Properties
Molecular Geometry
X-ray crystallography of [P₂N₂]TaCH₂(Me) reveals a seven-coordinate geometry best described as a capped trigonal prism . The Ta–C bond length (2.08 Å) is shorter than typical Ta–C single bonds (2.15–2.20 Å), suggesting partial double-bond character due to dπ-pπ backbonding . The CH₂ ligand adopts a bent configuration (∠C–Ta–C = 78°), consistent with a carbene-like structure .
Electronic Structure
Density functional theory (DFT) calculations on TaCH₂⁺ indicate a triplet ground state (S = 1), with unpaired electrons occupying the dₓy and dₓ²−y² orbitals . The HOMO (-5.2 eV) is localized on the CH₂ ligand, while the LUMO (-3.8 eV) resides on tantalum, facilitating nucleophilic attack at the metal center . Natural Bond Orbital (NBO) analysis reveals a Ta→CH₂ charge transfer of 0.67 e⁻, stabilizing the ligand’s electron-deficient carbon .
Table 2: Key Structural Parameters of [P₂N₂]TaCH₂(Me)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Ta–C (CH₂) bond length | 2.08 Å | X-ray diffraction | |
| C–Ta–C angle | 78° | X-ray diffraction | |
| Ta oxidation state | +1 | XPS | |
| Spin state (gas phase) | Triplet (S = 1) | DFT |
Reactivity and Chemical Behavior
Hydrocarbon Activation
TaCH₂⁺ exhibits remarkable activity in C–H bond activation. In gas-phase experiments, it dehydrogenates methane at room temperature via a four-center transition state, with a calculated activation energy of 28 kJ/mol :
Larger hydrocarbons like ethylene undergo [2+2] cycloaddition with the Ta=CH₂ moiety, forming metallacyclobutane intermediates that decompose to propylene .
Catalytic Cycles
In olefin metathesis, TaCH₂ acts as a carbene transfer agent. The reaction with propylene proceeds through a Chauvin-type mechanism:
The turnover frequency (TOF) of 120 h⁻¹ at 80°C underscores its potential as a catalyst, though it remains less active than industrial tungsten-based systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume